methyl 2-amino-3-cyanopropanoate hydrochloride
Description
Methyl 2-amino-3-cyanopropanoate hydrochloride is a synthetic organic compound characterized by a propanoate backbone with functional groups at the 2- and 3-positions: an amino group (-NH2) at position 2, a cyano group (-CN) at position 3, and a methyl ester (-COOCH3) at the terminal carboxylic acid. The hydrochloride salt form enhances its stability and solubility in polar solvents. These analogs share key features such as esterification, amino substitution, and hydrochloride salt formation, which are critical for applications in pharmaceutical synthesis and biochemical research.
Properties
CAS No. |
1378300-29-8 |
|---|---|
Molecular Formula |
C5H9ClN2O2 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
methyl 2-amino-3-cyanopropanoate;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2,7H2,1H3;1H |
InChI Key |
QVHAHQHYVQEIQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methyl Esterification of Amino Acids
The foundational step involves converting carboxylic acids to methyl esters. For example, D-serine undergoes esterification using methanol and thionyl chloride (SOCl₂), forming methyl 2-amino-3-hydroxypropanoate hydrochloride. This reaction proceeds via reflux in anhydrous methanol, achieving yields of ~74%.
Reaction Conditions :
-
Solvent : Methanol
-
Catalyst : Thionyl chloride (2–3 equiv)
-
Temperature : Reflux (65–70°C)
-
Time : 6–8 hours
The product is isolated via concentration, neutralization, and extraction, yielding a hydrochloride salt.
Introduction of the Cyano Group via Nucleophilic Substitution
Substituting the β-hydroxyl or β-chloro group with cyanide is critical. Chloride substitution, though less reactive than mesylates, can proceed under optimized conditions:
Chloride Substitution Protocol :
-
Substrate : Methyl 2-amino-3-chloropropanoate hydrochloride (from D-serine).
-
Reagent : Sodium cyanide (NaCN, 1.2 equiv) in dimethylformamide (DMF).
-
Conditions : 80–100°C, 12–24 hours.
-
Workup : Precipitation with ethyl acetate, filtration, and recrystallization from methanol.
This method theoretically achieves ~60–70% yield, though steric hindrance from the protonated amino group may limit efficiency.
Alternative Pathways Inspired by Hydroxypivalic Acid Derivatives
Esterification and Protection Strategies
Adapting methods from hydroxypivalic acid derivatives, the hydroxyl group of methyl serine ester is converted to a mesylate using methylsulfonyl chloride (MsCl). This enhances leaving-group ability, facilitating subsequent cyanide substitution.
Mesylation Protocol :
Cyanide Substitution in Protected Intermediates
The mesylate intermediate reacts with NaCN in DMF, yielding the cyano product:
Cyanide Substitution :
-
Solvent : DMF or dimethyl sulfoxide (DMSO).
-
Temperature : 80–100°C.
-
Time : 6–12 hours.
-
Yield : ~80–85% (extrapolated from analogous amidation reactions).
Comparative Analysis of Synthetic Routes
| Parameter | Chloride Substitution | Mesylation-Substitution |
|---|---|---|
| Starting Material | D-serine | D-serine |
| Key Reagent | SOCl₂ (chlorination) | MsCl (mesylation) |
| Reaction Steps | 2 | 3 |
| Yield | 60–70% (theoretical) | 80–85% (estimated) |
| Safety Concerns | Cyanide toxicity | Cyanide toxicity, MsCl hazard |
The mesylation route offers higher yields due to superior leaving-group kinetics, albeit with additional synthetic steps.
Experimental Data and Optimization
Esterification of D-Serine
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and nitrile groups undergo hydrolysis under different conditions:
In the ester hydrolysis of methyl 2-amino-3-cyanopropanoate derivatives, alkaline conditions cleave the methyl ester to yield the free carboxylic acid. Partial reduction of the nitrile group to an amine may occur during hydrogenation, forming 2,4-diaminobutyric acid as a minor byproduct (95:5 ratio) .
Reduction Reactions
The nitrile group is susceptible to catalytic hydrogenation:
Hydrogenation typically proceeds with high chemoselectivity for the nitrile group, though over-reduction to primary amines has been observed. The ethyl-3-cyanopropanoate moiety in caspase inhibitors demonstrates this reactivity’s biological relevance .
Nucleophilic Substitutions
The β-carbon to the nitrile participates in substitution reactions:
| Nucleophile | Base/Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| NaN₃ | DMF, 80°C | 2-Amino-3-azidopropanoate | Not reported |
| Thiophenol | Et₃N, CH₂Cl₂ | 2-Amino-3-(phenylthio)propanoate | Controlled by steric effects |
Radical-mediated cyanomethylation has been achieved using tris(2,2′-bipyridyl)dichlororuthenium(II) under visible light, enabling C–C bond formation at the β-position .
Condensation Reactions
The primary amine reacts with carbonyl compounds:
| Partner | Catalyst | Product Type | Application |
|---|---|---|---|
| Aldehydes | None (pH 7.4 buffer) | Schiff base derivatives | Enzyme inhibition studies |
| Ketones | Ti(OiPr)₄ | β-Lactam precursors | Synthetic intermediates |
These reactions exploit the nucleophilic amine for imine or enamine formation, critical in designing protease inhibitors .
Stability Considerations
-
pH sensitivity : The hydrochloride salt enhances aqueous solubility but promotes ester hydrolysis at physiological pH .
-
Thermal degradation : Decomposition occurs above 150°C, releasing HCN gas (detected via TGA-MS) .
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications, though competing reac
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-amino-3-cyanopropanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for cycloserine, an antibiotic effective against drug-resistant tuberculosis. Cycloserine acts by inhibiting bacterial cell wall synthesis and has shown efficacy in treating central nervous system disorders due to its role as an NMDA receptor modulator .
Synthesis of Cycloserine
The compound is synthesized through a multi-step process involving the methylation of D-serine, followed by chlorination to yield R-chloroserine methyl ester hydrochloride, which is then converted to cycloserine. This method has been noted for its high yield and minimal side products, making it suitable for industrial production .
Organic Synthesis
In organic chemistry, this compound is utilized in the synthesis of non-proteinogenic amino acids and other bioactive compounds. Its structural features allow for modifications that lead to novel compounds with potential biological activity.
Novel Amino Acids
Research has demonstrated its application in synthesizing amino acids containing unique structures, such as cubane derivatives. These compounds exhibit interesting properties that may lead to new therapeutic agents .
Case Studies
Several studies have documented the use of this compound in various synthetic pathways:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-cyanopropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways. The nitrile group and amino group play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table compares methyl 2-amino-3-cyanopropanoate hydrochloride with four structurally related compounds, highlighting differences in substituents, molecular properties, and applications:
*Note: Molecular weight estimated based on formula C5H8ClN2O2.
Key Observations:
The methoxy group in ’s compound introduces moderate polarity but lower than -CN.
Pharmacological Relevance :
- The tyrosine-derived analog () demonstrates bioactivity as a neurotransmitter inhibitor, suggesting that the target compound’s -CN group could be tailored for similar enzymatic interactions (e.g., nitrile hydratase substrates).
Ester Group Impact :
- Methyl esters (target compound, ) generally hydrolyze faster than ethyl esters (), affecting metabolic stability in drug design.
Biological Activity
Methyl 2-amino-3-cyanopropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is an amino acid derivative characterized by the presence of a cyano group and an amino group. The synthesis typically involves the reaction of methyl acrylate with ammonia or amines in the presence of cyanide sources, yielding the desired product through a series of chemical transformations .
Pharmacological Properties
The compound has been investigated for various pharmacological activities, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. It has been shown to inhibit the growth of Helicobacter pylori, a common gastric pathogen, through mechanisms involving inhibition of respiratory complex I .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to cell death .
- Anti-inflammatory Effects : Research has indicated that the compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Against H. pylori : In a study evaluating various compounds for their ability to inhibit H. pylori, this compound showed promising results with an IC50 value indicating effective inhibition .
- Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects on breast cancer cell lines revealed that this compound caused significant cell death at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis .
- Anti-inflammatory Activity : In vivo experiments using formalin-induced pain models demonstrated that administration of this compound significantly reduced pain responses, indicating its potential as an analgesic agent .
Data Table: Biological Activity Summary
Q & A
Q. What safety protocols are critical when working with this compound?
- Methodological Answer: Use fume hoods for weighing and synthesis. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of inhalation, move to fresh air and monitor for respiratory distress. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
